molecular formula C26H24ClF3N4O8 B1191848 Sorafenib-glucosamine

Sorafenib-glucosamine

カタログ番号 B1191848
分子量: 612.94
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

科学的研究の応用

Multikinase Inhibition and Hepatocellular Carcinoma

Sorafenib, known as Nexavar, is an orally active multikinase inhibitor approved in the EU for treating hepatocellular carcinoma (HCC). It prolongs overall survival and delays progression in advanced HCC patients not suitable for curative treatment or transarterial chemoembolization. Sorafenib targets cell surface tyrosine kinase receptors (like vascular endothelial growth factor receptors) and intracellular serine/threonine kinases (e.g., Raf-1, B-Raf) involved in tumor cell proliferation and angiogenesis. Its efficacy has been confirmed in phase III trials (SHARP trial and the Asia-Pacific trial), showing prolonged median overall survival and delayed progression in advanced HCC patients (Keating & Santoro, 2009).

Ferroptosis Induction and Resistance in Cancer Cells

Sorafenib was thought to induce ferroptosis, a form of cell death, by inhibiting the cystine/glutamate antiporter. However, a study by Zheng et al. (2021) provides evidence that sorafenib does not induce ferroptosis across a range of tumor cell lines. This finding suggests that sorafenib's anticancer mechanism might differ from previously thought (Zheng et al., 2021). Furthermore, Sun et al. (2016) discovered that metallothionein-1G (MT-1G) in human HCC cells is a critical regulator and promising therapeutic target of sorafenib resistance. MT-1G, induced by sorafenib, inhibits ferroptosis, suggesting a novel mechanism of sorafenib resistance in HCC (Sun et al., 2016).

Alteration of Drug Metabolism in Liver Tumor Tissue

Sorafenib's metabolism is significantly altered in liver tumor tissue compared to normal liver tissue, as shown by Ye et al. (2014). The study found a considerable reduction in the oxidation and glucuronidation rates of sorafenib in tumor hepatic microsomes, linked to decreased expression of cytochrome P450 (CYP) 3A4 and UGT1A9. This alteration in drug metabolism is crucial for understanding sorafenib's pharmacokinetics in HCC patients (Ye et al., 2014).

Potential Anti-Infective Application

Sorafenib has also been explored for anti-infective applications. Cui et al. (2019) identified that sorafenib can inhibit the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential as an anti-infective agent for treating infections caused by S. xylosus (Cui et al., 2019).

Binding Properties with c-MYC G-Quadruplexes

Wu et al. (2023) studied the interaction mechanism of sorafenib with c-MYC G-quadruplexes, an important target in cancer therapy. The study demonstrated sorafenib's binding to the groove of G4 and its limited ability to stabilize G4 compared to traditional ligands, providing insights for designing drugs targeting G4 (Wu et al., 2023).

Resistance Mechanisms in Liver Cancer

Zhu et al. (2017) highlighted various mechanisms underlying sorafenib resistance in HCC, including the activation of alternative pathways like PI3K/Akt and JAK-STAT, hypoxia-inducible pathways, and epithelial-mesenchymal transition. Understanding these resistance mechanisms is critical for developing personalized therapeutic strategies for HCC patients resistant to sorafenib (Zhu et al., 2017).

特性

製品名

Sorafenib-glucosamine

分子式

C26H24ClF3N4O8

分子量

612.94

外観

Solid powder

同義語

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。